(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone
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Overview
Description
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone is a complex organic molecule that features a combination of pyridazine, pyrrolidine, and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone typically involves multi-step organic synthesis. One possible route includes:
Formation of the Pyridazine Ring: Starting from a suitable precursor such as 3-chloropyridazine, the dimethylamino group can be introduced via nucleophilic substitution using dimethylamine under reflux conditions.
Attachment of the Pyrrolidine Ring: The pyridazine derivative is then reacted with a pyrrolidine derivative, possibly through an etherification reaction using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Formation of the Piperidine Ring: The final step involves the coupling of the intermediate with a piperidine derivative, which can be achieved through a reductive amination reaction using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energies and increase reaction rates.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce any carbonyl groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridazine ring, where substituents can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to alcohols or amines.
Scientific Research Applications
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent, particularly in targeting neurological or psychiatric disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group may facilitate binding to these targets through hydrogen bonding or electrostatic interactions, while the pyridazine and piperidine rings provide structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone
- (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone
Uniqueness
The presence of the dimethylamino group in (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain biological targets. This unique structural feature may also influence its pharmacokinetic properties, such as solubility and metabolic stability.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(1-methylpiperidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-20(2)15-6-7-16(19-18-15)24-14-8-10-22(12-14)17(23)13-5-4-9-21(3)11-13/h6-7,13-14H,4-5,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGJBMJMLQWTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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